1-benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
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Overview
Description
1-benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Pyridin-4-ylcarbonyl Group: This step involves the reaction of the indole derivative with pyridin-4-ylcarbonyl chloride in the presence of a base to form the desired amide linkage.
Final Coupling: The final step involves the coupling of the intermediate with 2-aminoethylamine to form the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:
1-benzyl-1H-indole-2-carboxamide: Lacks the pyridin-4-ylcarbonyl group, resulting in different biological activities and properties.
N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide: Lacks the benzyl group, leading to variations in its chemical reactivity and biological effects.
1-benzyl-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide: Contains a pyridin-2-ylcarbonyl group instead of pyridin-4-ylcarbonyl, affecting its binding affinity and specificity.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C24H22N4O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-benzyl-N-[2-(pyridine-4-carbonylamino)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C24H22N4O2/c29-23(19-10-12-25-13-11-19)26-14-15-27-24(30)22-16-20-8-4-5-9-21(20)28(22)17-18-6-2-1-3-7-18/h1-13,16H,14-15,17H2,(H,26,29)(H,27,30) |
InChI Key |
OBCQMRCDACFHOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)NCCNC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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